molecular formula C12H10O3 B11898760 6-(Hydroxymethyl)naphthalene-2-carboxylic acid CAS No. 5859-95-0

6-(Hydroxymethyl)naphthalene-2-carboxylic acid

Katalognummer: B11898760
CAS-Nummer: 5859-95-0
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: YCJVVKLPTMDCSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Hydroxymethyl)-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the sixth position of the naphthalene ring and a carboxylic acid group (-COOH) at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2-naphthoic acid can be achieved through several methods. One common approach involves the hydroxymethylation of 2-naphthoic acid. This reaction typically employs formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Another synthetic route involves the oxidation of 6-(Hydroxymethyl)-2-naphthaldehyde. This oxidation can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction conditions need to be carefully controlled to prevent over-oxidation and to ensure high yields of 6-(Hydroxymethyl)-2-naphthoic acid.

Industrial Production Methods

In an industrial setting, the production of 6-(Hydroxymethyl)-2-naphthoic acid may involve large-scale hydroxymethylation processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques further enhances the production efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Hydroxymethyl)-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) under basic or acidic conditions.

Major Products Formed

    Oxidation: 6-Carboxy-2-naphthoic acid.

    Reduction: 6-(Hydroxymethyl)-2-naphthyl alcohol.

    Substitution: 6-(Substituted methyl)-2-naphthoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Hydroxymethyl)-2-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of 6-(Hydroxymethyl)-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Naphthoic acid
  • 6-Methyl-2-naphthoic acid
  • 6-(Methoxymethyl)-2-naphthoic acid

Uniqueness

6-(Hydroxymethyl)-2-naphthoic acid is unique due to the presence of both hydroxymethyl and carboxylic acid functional groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable intermediate in various synthetic and research applications.

Eigenschaften

CAS-Nummer

5859-95-0

Molekularformel

C12H10O3

Molekulargewicht

202.21 g/mol

IUPAC-Name

6-(hydroxymethyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O3/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,13H,7H2,(H,14,15)

InChI-Schlüssel

YCJVVKLPTMDCSF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.